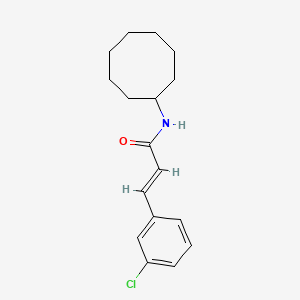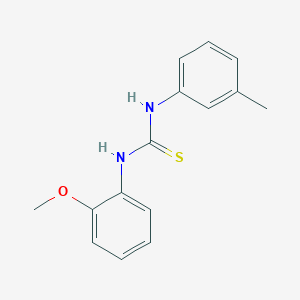
N-(2-methoxyphenyl)-N'-(3-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-(3-methylphenyl)thiourea, also known as Methoxyphenyl Thiourea (MPTU), is an organic compound that has been widely used in scientific research due to its unique properties. It is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
MPTU acts as a potent inhibitor of the TRPM8 ion channel by binding to a specific site on the channel, thereby preventing the influx of calcium ions into the cell. This inhibition leads to the suppression of various physiological processes, including pain sensation, thermoregulation, and cancer progression. Additionally, MPTU has been shown to interact with various proteins, including enzymes and receptors, leading to changes in their activity.
Biochemical and Physiological Effects:
MPTU has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensation in animal models, and to inhibit the growth of cancer cells. Additionally, MPTU has been shown to affect thermoregulation, leading to changes in body temperature. MPTU has also been shown to interact with various enzymes and receptors, leading to changes in their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTU has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its mechanism of action has been well-studied. Additionally, MPTU has been shown to have potent inhibitory effects on the TRPM8 ion channel, making it a useful tool for studying the role of this channel in various physiological processes. However, MPTU also has some limitations for lab experiments. It has been shown to have off-target effects on other ion channels, which may complicate its use in certain experiments. Additionally, MPTU has poor solubility in aqueous solutions, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of MPTU. One area of interest is the development of more potent and selective inhibitors of the TRPM8 ion channel, which may have therapeutic potential for the treatment of pain and cancer. Additionally, the use of MPTU as a fluorescent probe may be further explored, particularly in the study of protein-ligand interactions. Finally, the use of MPTU as a catalyst in organic synthesis may be further investigated, particularly in the development of new synthetic routes for complex molecules.
Conclusion:
In conclusion, MPTU is a thiourea derivative that has been widely used in scientific research due to its unique properties. It has been synthesized through various methods, and its mechanism of action has been well-studied. MPTU has been shown to have potent inhibitory effects on the TRPM8 ion channel, making it a useful tool for studying the role of this channel in various physiological processes. Additionally, MPTU has several biochemical and physiological effects, including the inhibition of pain sensation and cancer growth. While MPTU has some limitations for lab experiments, it has several future directions for further study, including the development of more potent and selective inhibitors of the TRPM8 ion channel, and the use of MPTU as a fluorescent probe and catalyst in organic synthesis.
Métodos De Síntesis
MPTU can be synthesized through various methods, including the reaction of 2-methoxyaniline and 3-methylphenyl isothiocyanate in ethanol, or by the reaction of 2-methoxyaniline and 3-methylphenyl isocyanate in the presence of a catalyst. The synthesis of MPTU is relatively simple and can be achieved using standard laboratory equipment.
Aplicaciones Científicas De Investigación
MPTU has been widely used in scientific research due to its unique properties. It has been used as a potent inhibitor of the TRPM8 ion channel, which is involved in the sensation of cold. MPTU has also been used as a tool to study the role of TRPM8 in various physiological processes, including pain sensation, thermoregulation, and cancer progression. Additionally, MPTU has been used as a fluorescent probe to study the binding of small molecules to proteins, and as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11-6-5-7-12(10-11)16-15(19)17-13-8-3-4-9-14(13)18-2/h3-10H,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTAEGCFOXVOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

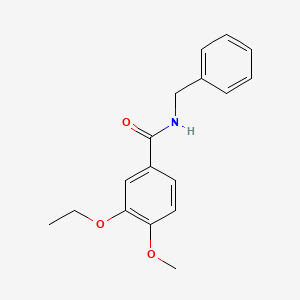

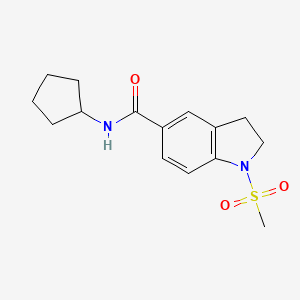
![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)
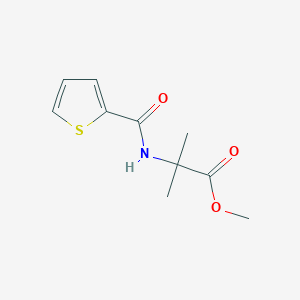
![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)




![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)
![2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)
